Compound Description: DBTFP-1 is a tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one via a Claisen-Schmidt condensation reaction. Computational studies using density functional theory (DFT) suggest that DBTFP-1 possesses a lower band gap than a related analog, indicating potential intramolecular charge transfer. [] DBTFP-1 exhibited promising antimicrobial activity against both bacterial and fungal strains, attributed to its stabilized LUMO and lower band gap. []
Compound Description: Similar to DBTFP-1, DBTFP-2 is a tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one using a Claisen-Schmidt condensation. [] Computational studies on DBTFP-2, using DFT, were used to predict molecular properties and analyze its chemical behavior. [] While DBTFP-2 showed antimicrobial activity, it was not as potent as DBTFP-1, potentially due to its higher band gap and less stabilized LUMO. []
Compound Description: OSI-930 is an investigational anticancer agent that contains a thiophene ring. Research has shown that this thiophene moiety can be metabolized by cytochrome P450 enzymes, specifically CYP3A4 and to a lesser extent CYP2D6, leading to the formation of a reactive sulfoxide intermediate. [] This intermediate can then undergo Michael-addition with thiol nucleophiles, resulting in the formation of thioether conjugates. []
Compound Description: TPPU is a potent inhibitor of soluble epoxide hydrolase (sEH) that is frequently used in research to investigate inflammation, hypertension, neuropathic pain, and neurodegeneration. [] Metabolic studies have identified four primary metabolites of TPPU (M1–M4), formed through hydroxylation and amide hydrolysis. [] These metabolites retain some sEH inhibitory activity but are less potent than the parent compound, TPPU. []
Compound Description: TAK-915 is a drug candidate developed as a highly potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. [] This compound exhibited favorable pharmacokinetic properties, including brain penetration, making it suitable for investigating cognitive dysfunction in conditions like schizophrenia and Alzheimer's disease. []
Compound Description: Like NDI-POCF3, NDI-BOCF3 is an NDI derivative investigated for potential applications in organic electronics. Unlike NDI-POCF3, NDI-BOCF3 displays notable air-stable electron transport properties, demonstrating a significant enhancement in charge mobility. [] This improved performance is attributed to its distinct molecular packing and enhanced thin-film morphology and crystallinity. []
Compound Description: Compound 7n acts as a potent glycine transporter 1 (GlyT1) inhibitor. [] It demonstrated a desirable pharmacokinetic profile and successfully increased cerebrospinal fluid (CSF) glycine levels in rats, supporting its potential for treating central nervous system disorders. []
Compound Description: Compound 3l is a potent and selective antagonist of the P2Y1 receptor, exhibiting good oral bioavailability. [] Preclinical studies highlighted its potential as an antithrombotic agent with a reduced bleeding risk compared to P2Y12 antagonists. []
Compound Description: AMG 487 is an orally bioavailable and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It exhibits dose- and time-dependent pharmacokinetics in humans, likely attributed to the inhibitory effect of its O-deethylated metabolite (M2) on CYP3A enzymes. []
Compound Description: NVP-AAM077 acts as a competitive antagonist at N-methyl-d-aspartate (NMDA) receptors, specifically the NR1/NR2A and NR1/NR2B subtypes. [] Its equilibrium constant (KB) for NR2A is 15 ± 2 nM, whereas for NR2B, it is 78 ± 3 nM. [] This difference in KB values suggests that NVP-AAM077 exhibits selectivity toward NR2A-containing receptors. []
Compound Description: OST-4077 is an orally active, selective cathepsin K inhibitor, showing promise as a potential therapeutic for diseases characterized by excessive bone loss, including osteoporosis. [] It effectively inhibits bone resorption by osteoclasts without impacting bone formation. []
Compound Description: PF-06409577 acts as a direct activator of adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. [] Developed as a potential treatment for diabetic nephropathy, PF-06409577 progressed to first-in-human clinical trials based on its promising preclinical profile. []
(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt
Compound Description: This compound functions as a highly selective αvβ6 integrin inhibitor, demonstrating potent activity in blocking αvβ6 integrin-mediated cell adhesion. [] Its exceptional solubility in saline and favorable pharmacokinetic properties make it a suitable candidate for inhaled administration, particularly for treating idiopathic pulmonary fibrosis. []
Compound Description: 5-HMT serves as a potent tyrosinase inhibitor, showing significant potential as an anti-melanogenic agent. Its structural features have inspired the design of novel tyrosinase inhibitors with improved potency. []
Compound Description: Compound I acts as a potent tyrosinase inhibitor and has been instrumental in the design of novel (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one ((Z)-BPTT) analogs. []
Compound Description: (Z)-BPTT analogs represent a class of compounds designed as anti-melanogenic agents based on the structural features of 5-HMT and Compound I. [] These analogs displayed potent mushroom tyrosinase inhibitory activity, with some demonstrating significantly greater potency than kojic acid, a known tyrosinase inhibitor. [] Notably, analog 2, containing a catechol group, exhibited an exceptionally potent anti-melanogenic effect. []
Compound Description: 4-(Phenylethynyl)-6-phenyl-1,4-dihydropyridine derivatives are a group of compounds that act as selective antagonists at human A3 adenosine receptors. [] Modifications to the dihydropyridine ring, specifically at the 3- and 5-acyl substituents, the 4-aryl substituent, and the 1-methyl group, revealed structure-activity relationships. []
Compound Description: This compound represents a cationic amphiphilic 1,4-dihydropyridine derivative synthesized as a potential gene delivery agent. [] It is structurally characterized by long alkyl ester chains at positions 3 and 5 of the 1,4-dihydropyridine ring. []
Compound Description: Z-CM-I-1 is a hybrid compound designed by combining structural elements of curcumin and melatonin, aiming to develop a disease-modifying agent for Alzheimer's disease (AD). [] In vivo studies using an APP/PS1 transgenic AD mouse model demonstrated that Z-CM-I-1 effectively reduced Aβ accumulation, attenuated inflammatory responses, and improved synaptic dysfunction. []
Compound Description: BHTC functions as a synthetic elicitor, triggering immune responses in plants and enhancing disease resistance against various pathogens. [] Interestingly, BHTC exhibits a hormetic response, meaning low doses promote plant growth while high doses induce defense mechanisms and inhibit growth. []
Compound Description: Compound 1 serves as a starting material for synthesizing various heterocyclic compounds, including imidazolo(2,1-b)thiadiazole derivatives. These derivatives, in turn, are utilized to create diverse heterocycles, including pyrrolo-thiadiazoloimidazole, pyridazinone, and spiro derivatives. []
Compound Description: This compound belongs to the fourth generation of insecticides and exhibits high selectivity, low acute toxicity in mammals, and potent biological activity. []
Compound Description: VU6012962 is an orally bioavailable and CNS-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). [] The compound exhibits desirable pharmacokinetic properties, including CNS penetration, and reaches significant concentrations in the cerebrospinal fluid (CSF), surpassing its in vitro IC50 at minimal effective doses in preclinical anxiety models. []
Compound Description: This novel compound is synthesized through a multi-component reaction. Its crystal structure analysis revealed π electron delocalization and the presence of inter and intra-molecular hydrogen bonds that contribute to its stability. []
Compound Description: The title compound's crystal structure is characterized by an intramolecular C—H⋯F hydrogen bond forming an S(6) ring motif. Its planar 1H-benzimidazole ring system and the trifluoromethoxy-substituted benzene and phenyl rings are crucial for its molecular arrangement. []
Methyl-4-(trifluoromethoxy) Phenyl Carbamate
Compound Description: This compound is synthesized from readily available starting materials, offering a high-yield and cost-effective approach. The method's simplicity and use of environmentally friendly reagents make it a practical and scalable strategy for its production. []
Compound Description: The crystal structure of the title compound confirms its existence in the enamine–keto form. Intramolecular N—H⋯O, C—H⋯O, and C—H⋯F hydrogen-bond interactions are crucial in stabilizing its structure. Additionally, intermolecular C—H⋯O and C—H⋯F hydrogen-bond interactions play a vital role in its crystal packing. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.